An In-depth Technical Guide to t-Butyl 3-(hydroxypropoxy)-propanoate: A Versatile Bifunctional Linker in Drug Development
An In-depth Technical Guide to t-Butyl 3-(hydroxypropoxy)-propanoate: A Versatile Bifunctional Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Butyl 3-(hydroxypropoxy)-propanoate. This versatile bifunctional molecule is of significant interest in the field of drug development, particularly in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Identification
t-Butyl 3-(hydroxypropoxy)-propanoate, with the IUPAC name tert-butyl 3-(3-hydroxypropoxy)propanoate, is a chemical compound that features both a hydroxyl group and a carboxylic acid protected as a tert-butyl ester. This unique structure allows for sequential or orthogonal chemical modifications, making it a valuable building block in multi-step organic synthesis.
The molecular structure is characterized by a propanoate backbone with a tert-butoxycarbonyl group at one end and a hydroxypropoxy group at the other.
Molecular Formula: C₁₀H₂₀O₄
SMILES: CC(C)(C)OC(=O)CCOCCCO
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and computed properties of t-Butyl 3-(hydroxypropoxy)-propanoate is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(3-hydroxypropoxy)propanoate | PubChem |
| CAS Number | 2100306-78-1 | PubChem |
| Molecular Weight | 204.26 g/mol | PubChem |
| Molecular Formula | C₁₀H₂₀O₄ | PubChem |
| Appearance | Not explicitly stated, likely a liquid | Inferred from similar compounds |
| Boiling Point (Predicted) | 291.1 ± 15.0 °C | ChemBK |
| Density (Predicted) | 1.016 ± 0.06 g/cm³ | ChemBK |
| Purity (Commercial) | Typically ≥95% - 98% | Various Suppliers |
| Storage Conditions | -20°C | BroadPharm |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane | Inferred from general chemical properties |
| ¹H NMR | Spectral data not explicitly available in search results. Expected signals would correspond to the t-butyl protons, and the methylene (B1212753) protons of the propoxy and propanoate chains. | - |
| ¹³C NMR | Spectral data not explicitly available in search results. Expected signals would correspond to the carbons of the t-butyl group, the carbonyl carbon, and the methylene carbons. | - |
| Infrared (IR) Spectroscopy | Spectral data not explicitly available in search results. Expected characteristic peaks would include a broad O-H stretch (hydroxyl), C-H stretches (alkyl), and a strong C=O stretch (ester). | - |
Reactivity and Applications in Drug Development
The utility of t-Butyl 3-(hydroxypropoxy)-propanoate in drug development stems from its bifunctional nature. It contains a reactive hydroxyl group and a tert-butyl protected carboxyl moiety.[1] The hydroxyl group can be readily functionalized, while the tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1]
This dual functionality makes it an ideal linker for connecting different molecular entities. In modern drug discovery, it is particularly valuable in the synthesis of:
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Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[1] Linkers are crucial for the stability and efficacy of ADCs. Polyethylene glycol (PEG) linkers, of which t-Butyl 3-(hydroxypropoxy)-propanoate can be considered a building block, are often used to improve the solubility and pharmacokinetic properties of ADCs.[2] The hydroxyl group can be used to attach the linker to the payload or the antibody, while the carboxylic acid can be used for further modifications.
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Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase.[] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that binds to an E3 ligase, connected by a linker. The linker's length and composition are critical for the PROTAC's efficacy.[4] t-Butyl 3-(hydroxypropoxy)-propanoate serves as a versatile building block for constructing these linkers, allowing for precise control over their length and properties.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the role of a bifunctional linker derived from t-Butyl 3-(hydroxypropoxy)-propanoate.
Schematic of an Antibody-Drug Conjugate
The diagram below shows a simplified structure of an Antibody-Drug Conjugate (ADC) and illustrates where a linker derived from t-Butyl 3-(hydroxypropoxy)-propanoate could be incorporated.
Experimental Protocols (Representative)
Disclaimer: These are representative protocols and have not been optimized. Researchers should conduct their own optimization and safety assessments.
Representative Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate
A potential synthetic route involves the Michael addition of 1,3-propanediol (B51772) to tert-butyl acrylate (B77674).
Reaction Scheme:
Procedure:
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To a stirred solution of a suitable base (e.g., sodium hydride or a strong non-nucleophilic base) in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanediol dropwise at a controlled temperature (e.g., 0 °C).
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After the addition is complete, allow the mixture to stir for a specified time to ensure the formation of the alkoxide.
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Slowly add tert-butyl acrylate to the reaction mixture, maintaining the temperature.
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Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography, TLC, or Gas Chromatography, GC).
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Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired t-Butyl 3-(hydroxypropoxy)-propanoate.
Deprotection of the tert-Butyl Ester
The tert-butyl ester group can be removed under acidic conditions to yield the corresponding carboxylic acid.
Reaction Scheme:
Procedure:
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Dissolve t-Butyl 3-(hydroxypropoxy)-propanoate in a suitable solvent (e.g., dichloromethane, DCM).
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution. A common solvent mixture is 1:1 DCM/TFA.[5]
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Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
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Remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting carboxylic acid can be used directly in the next step or purified further if necessary.
Safety and Handling
A specific Safety Data Sheet (SDS) for t-Butyl 3-(hydroxypropoxy)-propanoate is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical compound. General laboratory safety precautions should be followed. For related compounds, such as other flammable esters, precautions include keeping the substance away from heat, sparks, and open flames, and using it in a well-ventilated area.[6][7]
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles are recommended.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
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Skin and Body Protection: A lab coat should be worn.
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Respiratory Protection: If working in an area with poor ventilation or if the substance is volatile, a respirator may be necessary.
First Aid Measures (General Recommendations):
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
t-Butyl 3-(hydroxypropoxy)-propanoate is a valuable and versatile bifunctional linker that plays a crucial role in the synthesis of advanced therapeutic agents like ADCs and PROTACs. Its unique structure allows for controlled and sequential chemical modifications, enabling the precise construction of these complex molecules. While detailed experimental and safety data are not extensively published, the information provided in this guide, based on available data and established chemical principles, offers a solid foundation for researchers and drug development professionals working with this important compound. As with any chemical, proper handling and safety precautions are paramount.
References
- 1. Learn More About ADCs From Its Structure | Biopharma PEG [biochempeg.com]
- 2. labinsights.nl [labinsights.nl]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
